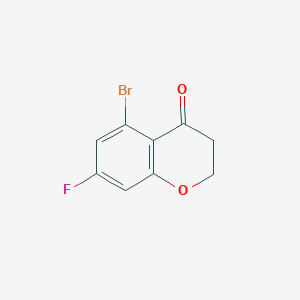

5-Bromo-7-fluorochroman-4-one

描述

Structure

3D Structure

属性

IUPAC Name |

5-bromo-7-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-6-3-5(11)4-8-9(6)7(12)1-2-13-8/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVWPXAFESISPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C(=CC(=C2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 7 Fluorochroman 4 One

Regioselective Bromination and Fluorination Strategies

The introduction of bromine and fluorine atoms at specific positions on the chroman-4-one scaffold is a critical aspect of the synthesis of 5-Bromo-7-fluorochroman-4-one. The electronic properties and directing effects of the substituents on the aromatic ring heavily influence the outcome of halogenation reactions.

Direct Halogenation Protocols

Direct halogenation of a pre-formed chroman-4-one or a suitable precursor is a common approach. However, achieving the desired 5-bromo-7-fluoro substitution pattern requires careful selection of reagents and conditions to overcome the challenges of regioselectivity.

The bromination of chroman-4-one derivatives can be achieved using various brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). The choice of solvent, which can include acetic acid, chloroform, or carbon tetrachloride, and maintaining a controlled temperature are crucial to prevent polybromination and favor the desired isomer. For instance, electrophilic aromatic bromination is a widely used method for preparing aryl bromides, which are valuable intermediates in organic synthesis. nih.gov The regioselectivity of bromination is often directed by the most activating substituent on the aromatic ring. nih.gov

Fluorination can be accomplished using electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄) or nucleophilic sources such as diethylaminosulfur trifluoride (DAST). In some cases, starting with a fluorinated precursor, like 7-fluorochroman-4-one, and then performing a regioselective bromination is a viable strategy. googleapis.com A patent describes the synthesis of 5-fluorochroman-4-one and 7-fluorochroman-4-one, which can serve as key intermediates. googleapis.com

Indirect Halogenation Approaches via Precursor Modification

An alternative to direct halogenation involves the synthesis of the target molecule from precursors that already contain the desired halogen atoms. This multi-step approach often provides better control over the final substitution pattern.

A plausible synthetic route starts with a appropriately substituted phenol (B47542), for example, 3-bromo-5-fluorophenol. This phenol can undergo reaction with a three-carbon synthon, such as 3-chloropropionic acid or its derivatives, to form a 3-(3-bromo-5-fluorophenoxy)propanoic acid intermediate. Subsequent intramolecular cyclization of this acid derivative leads to the formation of the desired this compound. A Chinese patent details a similar preparation method for other halogenated 4-chromanone (B43037) derivatives, which involves reacting a substituted phenol with 3-chloropropionyl chloride followed by cyclization. google.com

Cyclization Pathways for Chroman-4-one Ring Formation

The construction of the chroman-4-one ring is a pivotal step in the synthesis. Several cyclization methods are employed, with intramolecular Friedel-Crafts acylation and Claisen condensation-based syntheses being prominent.

Intramolecular Friedel-Crafts Acylation Variants

Intramolecular Friedel-Crafts acylation is a powerful tool for forming the chroman-4-one ring. This reaction typically involves the cyclization of a 3-phenoxypropanoic acid or its corresponding acyl chloride in the presence of a Lewis acid or a strong protic acid.

The cyclization of 3-aryloxypropionic acids can be effectively catalyzed by acid-activated montmorillonite (B579905) K-10 clay, offering a method with high regioselectivity and good yields. scispace.com Other Lewis acids such as aluminum chloride (AlCl₃) are also commonly used to promote the cyclization. researchgate.net The reaction involves the formation of an acylium ion which then attacks the electron-rich aromatic ring to close the six-membered heterocyclic ring.

| Catalyst/Reagent | Substrate | Conditions | Yield | Reference |

| Montmorillonite K-10 | 3-Aryloxypropionic acids | Anhydrous toluene (B28343) | High | |

| Aluminum Chloride (AlCl₃) | 4-Arylbutyric acids | - | Good | researchgate.net |

| Polyphosphoric Acid (PPA) | 3-Phenoxypropanoic acid | - | - | General Method |

Claisen Condensation-Based Syntheses

The Claisen condensation provides an alternative route to the chroman-4-one core. This method typically involves the reaction of a 2-hydroxyacetophenone (B1195853) derivative with an appropriate ester in the presence of a base.

While classical Claisen condensation is a foundational method, variations like the Baker-Venkataraman rearrangement are also employed for the synthesis of the 1,3-dione precursor, which then undergoes intramolecular condensation to form the chromone (B188151) ring. researchgate.netacs.orgarkat-usa.org Although often leading to chromones (containing a C2-C3 double bond), subsequent reduction can yield the desired chroman-4-one. Microwave-assisted domino Claisen rearrangement followed by an oxa-Michael addition has also been reported as an efficient method for synthesizing functionalized chroman-4-ones. thieme-connect.comresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors to consider include the choice of catalyst, solvent, reaction temperature, and reaction time.

For Friedel-Crafts cyclizations, the choice and amount of Lewis acid are critical. While stoichiometric amounts are often used, catalytic amounts of strong Lewis acids like bismuth(III) triflate (Bi(OTf)₃) have been shown to be effective for the intramolecular acylation of arylbutyric acids. researchgate.net

In halogenation reactions, controlling the temperature is essential to prevent over-halogenation and the formation of undesired isomers. For instance, performing bromination at 0–25 °C is often recommended.

The use of microwave irradiation has been shown to accelerate reaction times and, in some cases, improve yields for both Claisen condensation-based routes and other cyclization methods. thieme-connect.comresearchgate.net The optimization of a base is also a critical factor in Claisen-Schmidt condensations, a related reaction for preparing chalcones which are precursors to flavanones. researchgate.netnih.gov

A patent for the preparation of halogenated 4-chromanone derivatives suggests that controlling the reaction temperature and using specific solvents like toluene can lead to high yields and purity. google.com For instance, a yield of 93.3% was reported for 5,7-difluorochroman-4-one (B1394127) through a carefully controlled process. google.com

| Reaction Step | Parameter to Optimize | Potential Improvement |

| Halogenation | Reagent, Temperature, Solvent | Increased regioselectivity, prevention of byproducts |

| Cyclization (Friedel-Crafts) | Catalyst type and loading, Temperature | Higher yield, reduced reaction time, catalytic turnover |

| Cyclization (Claisen) | Base, Solvent, Temperature | Improved yield of intermediate, cleaner reaction |

| Overall Process | Purification method | Higher purity of final product |

Stereochemical Control and Enantioselective Synthesis Considerations

The biological activity of chiral molecules is often dependent on their specific stereochemistry. In the case of chroman-4-ones, the carbon at the C4 position is a potential stereocenter, and controlling its configuration is crucial for developing enantiomerically pure compounds for pharmacological evaluation. The synthesis of specific enantiomers of related chiral amines, such as (S)-8-fluorochroman-4-amine, highlights the importance of stereoselective methods. vulcanchem.com While direct enantioselective synthesis of this compound is not explicitly reported, several powerful strategies developed for the broader class of chromanones and related ketones are applicable.

Key Strategies for Enantioselective Synthesis:

Asymmetric Hydrogenation: A prevalent method for establishing stereocenters is the asymmetric hydrogenation or transfer hydrogenation of a prochiral precursor. For chroman-4-ones, this typically involves the reduction of the C2-C3 double bond of a corresponding chromone or the direct asymmetric reduction of the C4-ketone. Ruthenium-based catalysts, such as those developed by Noyori, are highly effective for the asymmetric transfer hydrogenation of ketones, providing access to chiral chroman-4-ols with high enantiomeric excess (ee). researchgate.net These alcohols can then serve as precursors to the final chromanone. Dynamic kinetic resolution (DKR) coupled with asymmetric transfer hydrogenation has been successfully applied to 3-fluorochromanone derivatives, allowing for the simultaneous control of two stereocenters. researchgate.net

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture, allowing for the separation of one enantiomer. For chroman-2-ones, a related scaffold, kinetic resolution via asymmetric hydrogenation has been demonstrated to be an efficient method for accessing chiral compounds. chinesechemsoc.org Lipase-catalyzed kinetic resolutions have also been employed in the asymmetric synthesis of 2-substituted chroman-4-ones. researchmap.jp A similar approach could theoretically be applied to a racemic mixture of this compound or its immediate precursors.

Organocatalysis: Chiral organic molecules can be used to catalyze enantioselective transformations. For instance, cinchona alkaloids have been used in the deracemization of α-azido ketones, including chromanone derivatives. metu.edu.tr This approach is valuable as it can convert a racemic mixture entirely into a single desired enantiomer.

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials to introduce the desired stereochemistry. For example, the asymmetric synthesis of (S)-2,6-dimethylchroman-4-one was achieved starting from commercially available ethyl (R)-3-hydroxybutyrate. researchgate.net

The table below summarizes findings from enantioselective syntheses of related chroman-4-one and chroman-2-one derivatives, illustrating the potential of these methods.

| Substrate Type | Method | Catalyst/Reagent | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Source |

|---|---|---|---|---|---|

| 3-Fluorochromanone Derivatives | Asymmetric Transfer Hydrogenation / DKR | Noyori-type Ru(II) catalyst | Up to >99% | Up to 97:3 | researchgate.net |

| Racemic 4-arylchroman-2-ones | Kinetic Resolution via Asymmetric Hydrogenation | Chiral Iridium Catalyst | Up to 99% | N/A | chinesechemsoc.org |

| Racemic 2-substituted chroman-4-ones | Lipase-Catalyzed Kinetic Resolution | Lipase | Not Specified | N/A | researchmap.jp |

| Racemic α-azido chromanones | Deracemization | Cinchona Alkaloid Derivatives | Up to 98% | N/A | metu.edu.tr |

Green Chemistry Principles in this compound Synthesis

The increasing emphasis on sustainable chemical manufacturing has driven the adoption of green chemistry principles. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. For the synthesis of chroman-4-ones, including this compound, several green methodologies have been developed that offer significant advantages over traditional synthetic routes.

Key Green Chemistry Approaches:

Visible-Light Photocatalysis: This technique uses visible light to drive chemical reactions, often under mild, room-temperature conditions. It has emerged as a powerful and green strategy for synthesizing chroman-4-one derivatives. frontiersin.orgfrontiersin.org For example, a metal-free, visible-light-driven photoredox-neutral alkene acylarylation has been developed to produce various 3-(arylmethyl)chroman-4-ones. frontiersin.orgfrontiersin.org Another approach involves a visible-light-induced cascade radical cyclization to create sulfone-functionalized chroman-4-ones without the need for an external photocatalyst. rsc.org These methods reduce the reliance on high temperatures and often toxic metal catalysts.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. It has been successfully applied to the solvent-free synthesis of functionalized flavones, which share the core benzopyranone structure. ijrpc.com

Eco-Friendly Catalysts and Solvents: Replacing hazardous reagents and solvents is a cornerstone of green chemistry. The use of solid acid catalysts like acid-activated montmorillonite K-10 has been reported for the cyclization of 3-aryloxypropionic acids to form chroman-4-ones, offering a recyclable and environmentally benign alternative to corrosive liquid acids. One-pot syntheses in green media like glycerol (B35011) have also been developed for related heterocyclic systems. nih.gov

High-Pressure Synthesis: The use of specialized equipment like a Q-tube reactor allows for reactions to be conducted at high pressure and temperature in a sealed, controlled environment. This has been used for the efficient, single-step synthesis of chromeno[4,3-b]pyridine derivatives from chroman-4-ones in acetic acid, a relatively green solvent. acs.org This method boasts a high atom economy and simplifies work-up procedures.

The following table highlights some green synthetic methods applicable to the chroman-4-one scaffold.

| Method | Catalyst/Conditions | Solvent | Key Green Advantage | Source |

|---|---|---|---|---|

| Cascade Radical Cyclization | Visible Light (Photocatalyst-Free) | Not Specified | Mild conditions, transition-metal-free | rsc.org |

| Alkene Acylarylation | Visible Light, 3DPAFIPN (Organophotocatalyst) | MeCN | Metal-free, mild conditions | frontiersin.orgfrontiersin.org |

| Cyclocondensation | Ammonium Acetate, High Pressure (Q-Tube) | Acetic Acid | High atom economy, simplified work-up | acs.org |

| Claisen-Schmidt Condensation | Ultrasound, DABCO-based Ionic Liquid | Not Specified | Use of alternative energy and recyclable ionic liquid | nih.gov |

| Intramolecular Cyclization | Montmorillonite K-10 Clay | Toluene | Recyclable, solid acid catalyst |

Mechanistic Investigations of 5 Bromo 7 Fluorochroman 4 One Reactivity

Electrophilic Aromatic Substitution Reactions on the Chroman-4-one Core

The chroman-4-one core, a fused system of a benzene (B151609) ring and a dihydropyran ring, is susceptible to electrophilic aromatic substitution. nih.gov The rate and regioselectivity of these reactions are influenced by the electronic properties of the substituents on the aromatic ring. In 5-bromo-7-fluorochroman-4-one, the bromine and fluorine atoms are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene. masterorganicchemistry.com This deactivation is due to their inductive electron-withdrawing effect. masterorganicchemistry.com

Despite being deactivating, halogens are ortho-, para-directing. Therefore, incoming electrophiles are directed to the positions ortho and para to the existing halogen substituents. The precise outcome of an electrophilic substitution on this compound would depend on the specific electrophile and reaction conditions, with the positions adjacent to the oxygen-containing ring also being influenced by its electronic effects.

Nucleophilic Addition and Substitution Reactions at the Carbonyl Center

The carbonyl group at the 4-position of the chroman-4-one skeleton is a key site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond. byjus.com This allows for a variety of nucleophilic addition reactions. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. byjus.comlibretexts.org This intermediate can then be protonated to yield an alcohol. byjus.comlibretexts.org The reactivity of the carbonyl group can be enhanced by acid catalysis, which involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. byjus.comksu.edu.sa

Common nucleophiles that react with carbonyl compounds include:

Primary amines: These react to form imine derivatives. byjus.com The reaction proceeds through a nucleophilic addition followed by the elimination of water. ksu.edu.sa

Alcohols: In the presence of an acid catalyst, alcohols add to the carbonyl group to form hemiacetals. byjus.com Further reaction with another alcohol molecule can yield an acetal. byjus.comksu.edu.sa

Grignard and organolithium reagents: These strong nucleophiles add to the carbonyl group to form tertiary alcohols after an acidic workup. ksu.edu.sa

Cyanide ion: The addition of hydrogen cyanide, often catalyzed by a base, results in the formation of a cyanohydrin. byjus.com

The stereochemical outcome of nucleophilic addition to the prochiral carbonyl carbon can result in the formation of a new chiral center at C-4. If the nucleophile can attack from either face of the planar carbonyl group, a racemic mixture of enantiomers may be formed. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position

The bromine atom at the 5-position provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. fishersci.eslibretexts.orgtcichemicals.com This reaction is widely used due to its mild conditions and the commercial availability and low toxicity of boronic acids. fishersci.es

The catalytic cycle generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate. libretexts.orguwindsor.ca

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex, typically in the presence of a base. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst. libretexts.orguwindsor.ca

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. tcichemicals.com Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, often used in combination with phosphine (B1218219) ligands. libretexts.org

Table 1: Key Components in Suzuki-Miyaura Coupling

| Component | Function | Examples |

|---|---|---|

| Palladium Catalyst | Facilitates the cross-coupling | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ libretexts.org |

| Ligand | Stabilizes the catalyst and influences reactivity | Phosphine ligands (e.g., PPh₃, Xantphos) beilstein-journals.org |

| Base | Activates the organoboron compound | K₂CO₃, Cs₂CO₃, K₃PO₄ beilstein-journals.orgnih.gov |

Sonogashira Coupling Strategies

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orglibretexts.org

The generally accepted mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. wikipedia.org

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can simplify product purification. beilstein-journals.org The choice of solvent can also significantly impact the reaction rate and selectivity. lucp.net

Table 2: Typical Conditions for Sonogashira Coupling

| Component | Role | Common Reagents |

|---|---|---|

| Palladium Catalyst | Main catalyst for the coupling | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ wikipedia.org |

| Copper Co-catalyst | Activates the alkyne | CuI wikipedia.orglibretexts.org |

| Base | Neutralizes the generated acid and can act as a solvent | Amines (e.g., triethylamine, diisopropylamine) |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a widely used method for preparing aryl amines due to its broad substrate scope and tolerance of various functional groups. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination is similar to other cross-coupling reactions, involving oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to give the arylamine product and regenerate the catalyst. libretexts.org

The development of various generations of phosphine ligands has been crucial to the success and broad applicability of this reaction, allowing for the coupling of a wide range of amines and aryl halides under increasingly mild conditions. wikipedia.org

Table 3: Evolution of Buchwald-Hartwig Amination Catalyst Systems

| Catalyst Generation | Ligand Type | Key Advancements |

|---|---|---|

| First Generation | Monodentate phosphines | Initial development, limited scope wikipedia.org |

| Second Generation | Bidentate phosphine ligands (e.g., BINAP, DPPF) | Improved rates and yields, expanded to primary amines wikipedia.org |

Transition Metal-Catalyzed Functionalization of the Fluoro Moiety

While the carbon-fluorine bond is generally strong and less reactive than other carbon-halogen bonds, recent advances in catalysis have enabled its functionalization. Transition metal-catalyzed reactions, particularly with palladium, have shown promise in C-F bond activation. acs.org

The direct functionalization of the fluoro group in a molecule like this compound is challenging. However, methods for the fluorination of aryl bromides using palladium catalysis have been developed, suggesting that the reverse reaction, the functionalization of an aryl fluoride, is mechanistically plausible under the right conditions. acs.org These reactions often require specialized ligands that can promote the difficult reductive elimination step to form the new bond. acs.org Research in this area is ongoing, aiming to develop more general and efficient methods for C-F bond functionalization.

Ring-Opening and Ring-Expansion Transformations of the Chroman-4-one Heterocycle

The chroman-4-one ring system, while relatively stable, can undergo ring-opening reactions under specific conditions, typically involving nucleophilic attack at the C2 or C4 position. The electron-withdrawing nature of the bromine and fluorine atoms in this compound is expected to enhance the electrophilicity of the carbonyl carbon and the aromatic ring, potentially facilitating such transformations.

Ring-Opening Mechanisms:

Nucleophilic attack on the carbonyl group (C4) can lead to the cleavage of the C4-O bond. However, a more common pathway for ring-opening in chromanones involves the attack of a nucleophile at the C2 position, leading to the cleavage of the heterocyclic ether linkage (C2-O bond). This process, often termed an Addition-Nucleophilic Ring Opening (ANRORC) mechanism, is well-documented for related chromone (B188151) systems. researchgate.netacs.org For this compound, this reaction would likely be initiated by a potent nucleophile, such as a strong base or a soft nucleophile, attacking the C2 carbon. The resulting intermediate could then undergo protonation or other subsequent reactions, leading to a variety of ring-opened products. For instance, reaction with strong bases could lead to the formation of a substituted 2'-hydroxyphenacyl derivative.

The substitution pattern of the chroman-4-one can influence the propensity for ring-opening. Studies on related substituted chroman-4-ones have shown that both the electronic nature and the steric bulk of substituents can affect the reaction outcome. acs.orgacs.org

Ring-Expansion to Benzoxepine (B8326511) Derivatives:

Ring-expansion of the six-membered pyranone ring to a seven-membered benzoxepine ring is a synthetically valuable transformation. dntb.gov.uaacs.orgresearchgate.net While no specific examples for this compound are reported, general methodologies for this transformation often involve the introduction of a suitable functional group at the C3 position, followed by a rearrangement reaction. One common strategy involves a Tiffeneau-Demjanov type rearrangement or a related process. For instance, conversion of the C4-carbonyl to a cyanohydrin, followed by reduction and diazotization of the resulting aminomethyl group, could induce a ring expansion. Another approach could involve the reaction of the enolate of this compound with a suitable one-carbon electrophile, followed by a subsequent rearrangement. The synthesis of benzoxepine derivatives from chromenes via dichlorocarbene (B158193) adducts has also been reported, suggesting a potential, albeit indirect, route from chroman-4-ones. researchgate.net

The following table summarizes representative ring-opening and ring-expansion reactions for analogous chromanone structures, providing insight into potential transformations for this compound.

| Starting Material Analogue | Reagents and Conditions | Product Type | Yield (%) | Reference |

| 3-Iodochromone | Secondary Amine, Pd Catalyst, CO | Chromone-3-carboxamide (via ring-opening/closing) | 40-92 | acs.org |

| 2'-Hydroxyacetophenone derivative | Aldehyde, Base (Aldol condensation/oxa-Michael) | Chroman-4-one | Varies | acs.org |

| Chromene derivative | Dichlorocarbene | Benzoxepine derivative | Varies | researchgate.net |

This table presents data for analogous compounds to illustrate the types of transformations discussed. The specific reactivity of this compound may vary.

Photochemical and Electrochemical Reactivity of this compound

The presence of the α,β-unsaturated ketone chromophore in the chroman-4-one ring system endows it with rich photochemical and electrochemical reactivity. The bromo and fluoro substituents are expected to modulate these properties through their electronic effects.

Photochemical Reactivity:

The photochemistry of α,β-unsaturated ketones is a well-studied area of organic chemistry. magadhmahilacollege.orgnih.govrsc.orgcdnsciencepub.comresearchgate.net Upon absorption of UV light, this compound can be excited to its singlet (S1) or triplet (T1) excited state. The n→π* transition of the carbonyl group is typically the lowest energy transition. nih.gov From these excited states, a variety of photochemical reactions can occur.

Photoreduction: In the presence of a hydrogen donor, such as an alcohol or an amine, photoreduction of the carbonyl group can occur. Studies on chromone and chromanone have shown that this reaction proceeds via a spin-polarized T(n,π*) triplet state that abstracts a hydrogen atom from the donor. cdnsciencepub.comresearchgate.net The resulting ketyl radical can then undergo dimerization to form a pinacol (B44631) or be further reduced to the corresponding alcohol.

[2+2] Cycloadditions: The excited state of the chroman-4-one can undergo intermolecular [2+2] cycloaddition reactions with alkenes to form cyclobutane (B1203170) derivatives. rsc.org Intramolecular cycloadditions are also possible if a suitable alkene moiety is present in the molecule.

Rearrangements: Photochemical rearrangements are also known for chroman-4-one systems. For example, photo-enolization can lead to the formation of a reactive intermediate that can undergo subsequent transformations. mdpi.comacs.orgacs.org The specific substitution pattern on the aromatic ring of this compound could influence the stability and reactivity of such intermediates.

Radical Reactions: Visible-light-induced radical-initiated cascade cyclizations have been developed for the synthesis of functionalized chroman-4-ones, highlighting the potential for radical pathways in the reactivity of this scaffold. frontiersin.orgfrontiersin.orgmdpi.com

The following table presents data on the photochemical reactivity of related chromanone and α,β-unsaturated ketone systems.

| Substrate Analogue | Reaction Conditions | Major Product(s) | Observations | Reference |

| Chromanone | UV irradiation, Phenol (B47542)/Triethylamine | Photoreduction to alcohol/pinacol | Proceeds via a T(n,π*) triplet state | cdnsciencepub.comresearchgate.net |

| Coumarin derivative | Visible light, Photocatalyst, Alkene | Cyclobutane-fused chromanone | [2+2] cycloaddition | rsc.org |

| α,β-Unsaturated γ,δ-epoxy ketone | UV irradiation, Amine | Divinyl ether | Solvent and amine ionization potential dependent | rsc.org |

This table presents data for analogous compounds to illustrate the types of transformations discussed. The specific reactivity of this compound may vary.

Electrochemical Reactivity:

The electrochemical behavior of this compound is primarily associated with the reduction of the carbonyl group and the aromatic system.

Reduction of the Carbonyl Group: Aromatic ketones can be electrochemically reduced in a stepwise manner. publish.csiro.aucore.ac.ukrsc.orgrsc.orgorganic-chemistry.org In aprotic media, the reduction typically proceeds through a one-electron transfer to form a radical anion. This radical anion can then be further reduced in a second one-electron step to a dianion, which upon protonation yields the corresponding alcohol. Dimerization of the radical anion can also occur, leading to the formation of a pinacol. The presence of the electron-withdrawing bromo and fluoro substituents on the aromatic ring of this compound would be expected to make the reduction potential more positive compared to the unsubstituted chroman-4-one, facilitating the reduction.

Electrochemical Synthesis: Electrochemical methods have been employed for the synthesis of chroman-4-ones and related flavanones. researchgate.netorganic-chemistry.org For instance, the electrochemical reduction of chalcones can lead to the formation of the chroman-4-one ring system through an intramolecular cyclization. Paired electrolysis has also been used in the enantioselective synthesis of α-arylated carbonyl compounds, including chromanone derivatives. nih.gov Furthermore, an electrochemical method for the decarboxylative C2 alkylation of chromone-3-carboxylic acids has been developed. researchgate.net

The following table summarizes key findings from electrochemical studies on related aromatic ketones and chromanones.

| Substrate Analogue | Electrochemical Conditions | Product(s) | Key Findings | Reference |

| Aromatic Ketones | N,N-Dimethylformamide, Benzoic Acid | Hydrogen-bonded adduct | Pre-wave observed due to reduction of the adduct | publish.csiro.au |

| Aromatic Ketones | Ionic Liquids, CO2 | Alcohols and Carboxylic Acids | Product distribution depends on ketone substituent and ionic liquid anion | rsc.orgrsc.org |

| Chromone/Chromanone | H3BO3-Na2B4O7 buffer, K2S2O8 | Electrochemiluminescence | Strong ECL signal observed during reduction | researchgate.net |

This table presents data for analogous compounds to illustrate the types of transformations discussed. The specific electrochemical behavior of this compound may vary.

Derivatization and Structural Modification of 5 Bromo 7 Fluorochroman 4 One

Synthesis of Novel Analogs via Functional Group Interconversions

Functional group interconversion allows for the transformation of the inherent functionalities of 5-Bromo-7-fluorochroman-4-one—the ketone, the aryl bromide, and the aryl fluoride—into a variety of other groups, paving the way for novel analogs.

Key transformations include modifications of the C-4 ketone. One common strategy is the reduction of the carbonyl group to a secondary alcohol, yielding 5-Bromo-7-fluorochroman-4-ol. This transformation can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄). The resulting hydroxyl group serves as a versatile handle for further derivatization, such as esterification or etherification.

Another important conversion is reductive amination , which transforms the ketone into an amine. This reaction typically proceeds by forming an imine intermediate with an amine, followed by reduction. This method has been used to prepare various chroman-4-amines from their corresponding chroman-4-one precursors. core.ac.ukgoogleapis.com For example, the synthesis of (S)-8-fluorochroman-4-amine from the corresponding ketone highlights a parallel pathway applicable to the 5-bromo-7-fluoro analog. vulcanchem.com These amine derivatives are crucial intermediates for creating compounds with diverse pharmacological profiles. vulcanchem.com A patent describing the synthesis of benzyl (B1604629) (R)-(7-bromo-5-fluorochroman-3-yl)carbamate from the corresponding 7-bromo-5-fluorochroman-4-one (B592033) provides a concrete example of ketone reduction followed by functionalization to introduce a carbamate (B1207046) group, a reaction pathway directly analogous for the 5-bromo-7-fluoro isomer. google.com

The aryl bromide at the C-5 position is another key site for functional group interconversion. While the C-Br bond is robust, it can undergo nucleophilic aromatic substitution under specific conditions or be converted into other functionalities through metal-catalyzed reactions.

Table 1: Examples of Functional Group Interconversions on the Chroman-4-one Scaffold

| Starting Functional Group | Reaction Type | Reagents & Conditions | Resulting Functional Group | Reference Example |

|---|---|---|---|---|

| C-4 Ketone | Reduction | NaBH₄, Ethanol | C-4 Alcohol | Analogous to synthesis of chroman-4-ols |

| C-4 Ketone | Reductive Amination | NH₂OH·HCl, NaOAc; H₂/Raney-Ni | C-4 Amine | Synthesis of 5,6-Difluorochroman-4-amine googleapis.com |

| C-5 Aryl Bromide | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) | C-5 Aryl | General method for aryl bromides researchgate.net |

| C-3 Methylene (B1212753) | Bromination | Br₂, Acetic Acid | C-3 Bromo | General method for chroman-4-ones gu.se |

Introduction of Heteroatoms and Aromatic Systems onto the Chroman-4-one Scaffold

The introduction of new heteroatoms and aromatic or heteroaromatic ring systems onto the this compound scaffold is primarily achieved through palladium-catalyzed cross-coupling reactions, leveraging the reactivity of the C-5 bromine atom. acs.org

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The C-5 bromide of this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of various aryl or heteroaryl groups by coupling the C-5 bromide with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.net This is a versatile method for creating biaryl structures.

Buchwald-Hartwig Amination: This method enables the formation of a C-N bond, introducing primary or secondary amines, anilines, or N-heterocycles at the C-5 position. This reaction has been successfully applied to other bromo-substituted heterocyclic systems, such as N-substituted 4-bromo-7-azaindoles, demonstrating its applicability. beilstein-journals.orgnih.gov

Sonogashira Coupling: This reaction introduces alkyne functionalities by coupling the aryl bromide with a terminal alkyne, providing a gateway to further synthetic modifications. sigmaaldrich.com

Beyond the C-5 position, the C-3 position of the chroman-4-one ring can also be functionalized. Bromination at the C-3 position, adjacent to the carbonyl group, can be achieved, and the resulting α-bromoketone is a versatile intermediate for introducing various nucleophiles, including those containing heteroatoms. gu.se

Table 2: Palladium-Catalyzed Reactions for Derivatizing the C-5 Position

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed | Introduced Moiety |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(dppf)Cl₂, K₂CO₃ | C-C | Aromatic/Heteroaromatic Ring |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | C-N | Amino Group |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (sp) | Alkynyl Group |

Preparation of Hybrid Molecules Incorporating this compound

Hybrid molecules, which combine two or more distinct pharmacophores into a single entity, are a key strategy in drug discovery. This compound is an attractive building block for creating such hybrids due to its multiple reactive sites.

The functional groups discussed previously—the C-4 ketone and the C-5 bromide—serve as primary handles for conjugation. For instance, the C-4 amine, generated via reductive amination, can be acylated with other biologically active carboxylic acids or sulfonylated with sulfonyl chlorides to form amide or sulfonamide hybrids. The synthesis of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide hybrids showcases a similar strategy where different molecular scaffolds are linked via a sulfonamide bridge. tandfonline.com

Alternatively, the C-5 position can be the point of connection. Using a Suzuki coupling, the chromanone can be linked to another heterocyclic core possessing a boronic acid function. This approach allows for the modular synthesis of complex molecules where the chromanone unit is appended to another system, such as an indole, pyrazole, or benzimidazole. nih.gov The synthesis of complex fused systems, such as pyrazolyl-thiazole-coumarin hybrids, demonstrates how bromo-acetylated precursors can be used to build intricate heterocyclic structures, a strategy that could be adapted from the C-3 position of the chromanone ring. rsc.org

Structure-Reactivity Relationship Studies of this compound Derivatives

Structure-activity relationship (SAR) studies of chroman-4-one derivatives have revealed key insights into how structural modifications influence their chemical reactivity and biological properties. While specific SAR studies on this compound derivatives are not extensively published, valuable predictions can be made based on related structures. nih.gov

The electronic properties of the substituents on the aromatic ring are critical. The fluorine at C-7, being highly electronegative, is known to increase metabolic stability and bioavailability in drug candidates. The bromine at C-5 is a weaker electron-withdrawing group but significantly enhances the reactivity of that position for electrophilic substitution and cross-coupling reactions.

Studies on other chroman-4-ones have shown that:

Substituents at the C-2 position, particularly hydrophobic groups, can be crucial for activity. acs.org

Modifications at the C-3 position can yield compounds with significant biological activities, including benzylidene and azolyl derivatives. nih.govtandfonline.com

The nature of substituents on the aromatic ring dictates the potency and selectivity of action. For a series of SIRT2 inhibitors, larger, electron-withdrawing groups at positions C-6 and C-8 were found to be crucial for high potency. acs.org

For derivatives of this compound, it is anticipated that modifications at the C-5 position via the bromo handle will have a profound impact on biological activity by introducing new interaction points with target proteins. The intact carbonyl group at C-4 is also often essential for activity, likely acting as a hydrogen bond acceptor. acs.orgacs.org The interplay between the electronic effects of the C-5 and C-7 halogens and the steric and electronic properties of newly introduced substituents will ultimately define the reactivity and biological profile of any new derivative.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Bromo 7 Fluorochroman 4 One and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the definitive determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula.

For 5-Bromo-7-fluorochroman-4-one, with a molecular formula of C₉H₆BrFO₂, the expected monoisotopic mass can be calculated with high precision. The presence of bromine is particularly distinctive due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved in the mass spectrum, further corroborating the presence of bromine in the molecule. Electrospray ionization (ESI) is a common soft ionization technique used for such analyses, often detecting the protonated molecule [M+H]⁺.

Table 1: Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ (with ⁷⁹Br) | C₉H₇⁷⁹BrFO₂⁺ | 244.9662 |

Research on similar chromanone structures, such as 2-(tert-butyl)-6-fluorochroman-4-one, demonstrates the application of HRMS (ESI) in confirming the calculated molecular formula against the found mass, providing confidence in the assigned structure. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and structure of an organic molecule in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the this compound framework.

¹H NMR: The proton NMR spectrum reveals the number of different proton environments and their neighboring atoms through chemical shifts (δ) and spin-spin coupling patterns. For this compound, the spectrum would show signals for the aromatic protons and the two methylene (B1212753) groups (-CH₂-) in the heterocyclic ring. The protons on the aromatic ring would appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom. The methylene protons adjacent to the carbonyl group (at C-3) and the ether oxygen (at C-2) would appear as distinct multiplets, typically in the ranges of 2.7-3.0 ppm and 4.5-4.8 ppm, respectively.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. The spectrum for this compound would be expected to show nine distinct signals. The carbonyl carbon (C-4) would be the most downfield shifted peak, typically appearing around 190 ppm. rsc.org The carbons in the aromatic ring would resonate between 100 and 165 ppm, with their exact shifts influenced by the bromine and fluorine substituents. The C-F bond would result in a large coupling constant (¹JCF). The two methylene carbons would appear in the aliphatic region of the spectrum. rsc.org

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an essential characterization technique. wikipedia.org Fluorine-19 has a nuclear spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR. aiinmr.com The chemical shift of the fluorine atom in this compound would provide information about its electronic environment. Furthermore, coupling between the ¹⁹F nucleus and adjacent protons (³JHF) would be observable in both the ¹H and ¹⁹F spectra, helping to confirm the substitution pattern on the aromatic ring. wikipedia.orgrsc.org

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Features |

|---|---|---|

| ¹H | Aromatic: 7.0 - 8.0 O-CH₂: 4.5 - 4.8 C=O-CH₂: 2.7 - 3.0 | Coupling between aromatic protons and fluorine. Distinct multiplets for methylene groups. |

| ¹³C | C=O: ~190 Aromatic C-F: ~160 (¹JCF ~250 Hz) Aromatic C-Br: ~115 Aromatic C: 110-140 O-CH₂: ~70 C=O-CH₂: ~45 | Nine distinct signals. Large C-F coupling constant. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically observed in the range of 1680-1700 cm⁻¹. Other key absorptions would include C-O-C stretching vibrations of the ether linkage in the chroman ring (around 1250-1050 cm⁻¹) and C-H stretching of the aromatic and aliphatic parts of the molecule (around 3100-2850 cm⁻¹). The C-Br and C-F stretching vibrations would appear in the fingerprint region (below 1400 cm⁻¹). For instance, IR spectra of related bromo-salicylamide derivatives show ether bond signals in the 1230-1070 cm⁻¹ range and carbonyl groups around 1740-1750 cm⁻¹. lew.ro

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Ketone C=O | Stretch | 1700 - 1680 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Ether C-O-C | Asymmetric Stretch | 1250 - 1200 |

| C-F | Stretch | 1200 - 1100 |

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be useful for studying the molecule's solid-state packing and conformation.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. beilstein-journals.org To perform this analysis, a high-quality single crystal of this compound must first be grown.

The resulting crystal structure would confirm the planar nature of the aromatic ring and the conformation of the dihydropyranone ring. It would also provide precise measurements of the C-Br and C-F bond lengths. Analysis of the crystal packing could reveal intermolecular interactions such as halogen bonding or π-π stacking, which influence the material's bulk properties. Crystallographic data for similar fluorinated chroman derivatives, such as 6-fluoro-4-oxochroman-2-carboxylic acid, have been reported, detailing parameters like crystal system, space group, and unit cell dimensions, which serve as a reference for what to expect. researchgate.net

Table 4: Illustrative X-ray Crystallography Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | e.g., Orthorhombic, Monoclinic |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit in the crystal lattice |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable)

The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image and will not exhibit optical activity. Therefore, chiroptical techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) are not applicable for its stereochemical assignment.

However, if a chiral center were introduced into the molecule, for instance by substitution at the C-2 or C-3 position, the resulting enantiomers would require chiroptical spectroscopy for the assignment of their absolute configuration. acs.org In such cases, the experimental CD spectrum would be compared with theoretical spectra calculated using quantum chemical methods to determine whether the enantiomer is of the (R) or (S) configuration.

Computational Chemistry and Theoretical Studies of 5 Bromo 7 Fluorochroman 4 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. ubfc.frresearchgate.net For chroman-4-one derivatives, DFT calculations are instrumental in understanding their geometry, stability, and reactivity.

Molecular Geometry and Structural Parameters: DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, can predict the optimized geometry of 5-Bromo-7-fluorochroman-4-one. jacsdirectory.com These calculations would provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a study on 2-(4-fluorophenyl)-4H-chromen-4-one, the C=O bond length was calculated to be 1.2307 Å, and the C-O bond lengths in the pyranone ring were found to be 1.3649 Å and 1.3734 Å. jacsdirectory.com Similar calculations for this compound would reveal the influence of the bromine and fluorine substituents on the geometry of the chromanone core.

Electronic Properties and Reactivity Descriptors: The electronic properties of a molecule, which are crucial for predicting its reactivity, can be elucidated through DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.

Theoretical investigations on fluorinated chromone (B188151) derivatives have shown that the HOMO-LUMO energy gap can be correlated with biological activity. researchgate.net For this compound, the electron-withdrawing nature of the bromine and fluorine atoms would be expected to influence the HOMO and LUMO energy levels, thereby affecting its reactivity profile.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) surface is another valuable output from DFT calculations, which helps in identifying the electron-rich and electron-poor regions of a molecule. jacsdirectory.com This is particularly useful for predicting sites for electrophilic and nucleophilic attack. In the case of this compound, the MEP surface would likely show negative potential around the carbonyl oxygen and the fluorine atom, indicating these as potential sites for hydrogen bonding or electrophilic attack. The region around the hydrogen atoms would exhibit a positive potential.

A hypothetical table of DFT-calculated parameters for this compound, based on typical values for similar structures, is presented below.

| Parameter | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -2.0 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.5 eV | Indicator of chemical reactivity |

| Dipole Moment | ~3.5 D | Measure of molecular polarity |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (if applicable)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.netresearchgate.net While no specific molecular docking studies for this compound have been reported, research on other chroman-4-one derivatives highlights the utility of this method. For example, derivatives of chroman-4-one have been investigated as inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. researchgate.net In such studies, docking simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the enzyme. researchgate.netnih.gov

For this compound, which has been suggested as a potential ligand for serotonin (B10506) receptors, molecular docking could be employed to predict its binding mode within the receptor's binding pocket. The bromine and fluorine atoms could potentially form halogen bonds or other specific interactions with amino acid residues, contributing to the binding affinity.

Molecular dynamics (MD) simulations could further complement docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time, assessing the stability of the predicted binding pose.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For chroman-4-one derivatives, 3D-QSAR models have been developed to understand the structural requirements for their inhibitory activity against enzymes like MAO-B. researchgate.netamazonaws.com

These models often utilize pharmacophore features, which are the essential spatial arrangements of functional groups responsible for biological activity. A typical pharmacophore model for chroman-4-one based MAO-B inhibitors includes features like hydrogen bond acceptors and aromatic rings. researchgate.net The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A study on chromone derivatives as MAO inhibitors reported a 3D-QSAR model with an R² of 0.9064 and a Q² of 0.8239, indicating a robust and predictive model. nih.gov

While a specific QSAR model for this compound derivatives is not available, such a model could be developed if a series of analogues with corresponding biological activity data were synthesized. The model would help in predicting the activity of new, unsynthesized derivatives and guide the design of more potent compounds.

A hypothetical table of descriptors that could be used in a QSAR model for this compound derivatives is shown below.

| Descriptor Type | Example Descriptor | Relevance |

| Electronic | Atomic charges, Dipole moment | Describes electronic interactions |

| Steric | Molecular volume, Surface area | Relates to the size and shape of the molecule |

| Hydrophobic | LogP | Describes the lipophilicity of the molecule |

| Topological | Connectivity indices | Encodes information about molecular structure |

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are widely used to predict various spectroscopic parameters, which can aid in the structural characterization of novel compounds. researchgate.netsapub.org

Vibrational Spectroscopy (FT-IR and Raman): Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra to assign the observed vibrational modes. researchgate.net For chromen-2-one derivatives, DFT calculations have been shown to accurately predict the vibrational spectra. sapub.org Similar calculations for this compound would help in assigning the characteristic vibrational bands, including the C=O stretching, C-F stretching, and C-Br stretching frequencies.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted using quantum chemical methods. sciforum.net Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental data to confirm the structure of the synthesized compound. For azidochromones, a good agreement between experimental and calculated chemical shifts has been reported using the B3LYP/6-311+G(2d,p) level of theory. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations provide information about the electronic transitions, including the wavelength of maximum absorption (λmax) and the oscillator strength. For this compound, TD-DFT could predict the electronic transitions and help in interpreting its experimental UV-Vis spectrum.

A hypothetical table of predicted spectroscopic data for this compound is presented below.

| Spectroscopic Data | Hypothetical Predicted Value |

| C=O Stretching Frequency (IR) | ~1680 cm⁻¹ |

| ¹³C NMR Chemical Shift (C=O) | ~190 ppm |

| λmax (UV-Vis) | ~250 nm, ~320 nm |

Applications of 5 Bromo 7 Fluorochroman 4 One in Contemporary Organic Synthesis

As a Precursor for Complex Heterocyclic Synthesis

The unique substitution pattern of 5-Bromo-7-fluorochroman-4-one makes it an attractive starting material for the synthesis of more complex heterocyclic systems. The presence of a reactive ketone, an aryl bromide, and a fluorine atom provides chemists with a versatile toolkit for molecular elaboration.

The aryl bromide at the 5-position is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki, Stille, and Sonogashira couplings can be employed to introduce new aryl, vinyl, or alkynyl groups, thereby extending the chroman-4-one scaffold and creating precursors for polycyclic systems. The reactivity of the aryl bromide allows for its selective transformation while preserving the other functional groups, a key advantage in multi-step syntheses.

Furthermore, the ketone functionality at the 4-position can serve as a handle for building new heterocyclic rings. Condensation reactions with various binucleophiles are a common strategy to construct fused heterocyclic systems. For example, reaction with hydrazines can yield pyrazole-fused chromans, while reaction with hydroxylamine (B1172632) can lead to isoxazole-fused derivatives. The Gewald reaction, a multi-component reaction involving a ketone, an activated nitrile, and elemental sulfur, could potentially be adapted to synthesize thiophene-annulated chroman-4-ones from this precursor.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reaction Type | Reagents | Resulting Heterocyclic System |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-7-fluorochroman-4-one |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-7-fluorochroman-4-one |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Amino-7-fluorochroman-4-one |

| Knorr Pyrazole Synthesis | Hydrazine derivative | Pyrazole-fused chroman |

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. rsc.orgrsc.orgacs.org The chroman-4-one scaffold has been utilized in various MCRs to generate molecular diversity. rsc.org

This compound is a prime candidate for use in MCRs. The ketone can act as the electrophilic component in reactions such as the Biginelli or Hantzsch-type reactions, although modifications to the classical reaction conditions would be necessary. More plausibly, it can participate in transition-metal-catalyzed MCRs. For example, a three-component reaction involving this compound, an amine, and an alkyne could potentially lead to complex propargylamine-substituted chromans.

Another area of potential is in 1,3-dipolar cycloaddition reactions. The enone moiety within the chroman-4-one can act as a dipolarophile. For instance, the in-situ generation of an azomethine ylide from an amino acid and an aldehyde could react with the double bond of an α,β-unsaturated derivative of this compound to construct spiro-pyrrolidine chroman-4-one systems in a highly diastereoselective manner. tandfonline.com The bromo and fluoro substituents would remain intact for further derivatization, providing a rapid route to complex, functionalized heterocyclic scaffolds.

Utility in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy that allows for the creation of a diverse library of compounds from a common intermediate by subjecting it to different reaction conditions. The multiple, orthogonally reactive functional groups of this compound make it an ideal substrate for such strategies.

A divergent approach starting from this compound could proceed as follows:

Pathway A: Modification at the Ketone: The carbonyl group can be reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165). This alcohol can then be subjected to various transformations, such as etherification, esterification, or substitution reactions, to generate a library of 4-substituted chromans.

Pathway B: Modification at the Bromine: The aryl bromide can be used in a variety of cross-coupling reactions as mentioned earlier. For example, a Suzuki coupling could introduce a range of aryl or heteroaryl groups at the 5-position. Each of these new derivatives could then undergo further reactions at the ketone.

Pathway C: Modification at the α-Position: The methylene (B1212753) group adjacent to the carbonyl (C-3) can be functionalized. For example, bromination at the 3-position can be achieved, and this new reactive handle can be used for substitution reactions to introduce various functionalities. gu.se

This divergent approach allows for the systematic exploration of the chemical space around the chroman-4-one scaffold, which is particularly valuable in drug discovery programs for structure-activity relationship (SAR) studies.

Table 2: Example of a Divergent Synthesis Strategy

| Starting Material | Pathway | Reaction | Product Class |

|---|---|---|---|

| This compound | A | 1. NaBH₄ 2. Alkyl halide, NaH | 4-Alkoxy-5-bromo-7-fluorochromans |

| This compound | B | 1. Arylboronic acid, Pd cat. 2. Grignard reagent | 5-Aryl-4-alkyl-7-fluoro-4-hydroxychromans |

Development of Novel Reagents and Catalysts Utilizing the Chroman-4-one Scaffold

The rigid, bicyclic structure of the chroman-4-one scaffold makes it an interesting platform for the design of new reagents and catalysts, particularly for asymmetric synthesis. The introduction of chirality into the chroman-4-one framework can lead to the development of novel chiral ligands for transition-metal catalysis or organocatalysts.

Starting from this compound, the ketone can be asymmetrically reduced to a chiral alcohol. This hydroxyl group, along with the other functionalities on the ring, can then be used to coordinate to metal centers. For example, the bromo substituent at the 5-position could be converted to a diphenylphosphine (B32561) group via lithiation followed by reaction with chlorodiphenylphosphine. The resulting phosphine-alcohol could act as a bidentate ligand for various transition metals, such as rhodium or iridium, in asymmetric hydrogenation or hydroformylation reactions.

Furthermore, the chroman-4-one core can be incorporated into larger, more complex structures that can act as organocatalysts. For example, the amine derivatives obtained from this precursor could be used in enamine or iminium ion catalysis. The specific substitution pattern of this compound, with its electron-withdrawing groups, can influence the acidity and reactivity of adjacent protons, which could be harnessed in the design of new catalysts. While the direct use of this compound to develop catalysts is not yet widely reported, the principles of catalyst design suggest its significant potential in this area.

Emerging Research Directions and Future Perspectives

Integration of 5-Bromo-7-fluorochroman-4-one into Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like this compound is traditionally carried out using batch chemistry. However, modern synthetic methodologies are increasingly moving towards continuous flow chemistry and automated synthesis platforms to enhance efficiency, safety, and scalability.

Flow chemistry, which involves conducting reactions in a continuously flowing stream through a reactor, offers superior control over reaction parameters such as temperature, pressure, and reaction time. This precise control can lead to higher yields, cleaner reaction profiles, and the ability to safely handle hazardous reagents and intermediates. For the synthesis of halogenated chromanones, flow chemistry could be particularly advantageous in multistep sequences, allowing for the telescoping of reactions without the need for isolating intermediates. This would streamline the synthetic process, reduce waste, and potentially enable the synthesis of a wider range of derivatives for screening purposes.

Automated synthesis platforms, often utilizing pre-filled reagent cartridges and robotic systems, are revolutionizing the synthesis of small molecules, including N-heterocycles. merckmillipore.comresearchgate.netresearchgate.netyoutube.com These platforms can perform a variety of chemical transformations, such as N-heterocycle formation, reductive amination, and Suzuki coupling, with minimal human intervention. merckmillipore.com The modular nature of these systems would allow for the rapid, automated synthesis of a library of this compound derivatives with diverse substitutions, which would be invaluable for structure-activity relationship (SAR) studies in drug discovery. The integration of this compound synthesis into such automated systems could significantly accelerate the discovery of new bioactive compounds based on this scaffold.

Table 1: Potential Advantages of Flow Chemistry and Automated Synthesis for this compound

| Feature | Flow Chemistry | Automated Synthesis |

| Scalability | Easily scalable by extending reaction time or using larger reactors. | High-throughput synthesis of small quantities for screening. |

| Safety | Improved safety due to small reaction volumes and better heat dissipation. | Reduced exposure to hazardous chemicals for the operator. |

| Efficiency | Increased efficiency through reaction telescoping and reduced workup. | Rapid synthesis of compound libraries with high reproducibility. |

| Control | Precise control over reaction parameters leading to higher yields and purity. | Standardized reaction conditions ensuring consistent results. |

Exploration of Bioorthogonal Reactivity of Halogenated Chroman-4-ones

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.org This field has provided powerful tools for studying biomolecules in their native environments. The development of novel bioorthogonal probes with unique reactivity is an active area of research.

The chroman-4-one scaffold, particularly when halogenated, presents an interesting platform for the design of new bioorthogonal reagents. The presence of halogen atoms can significantly influence the reactivity of a molecule. For instance, halogen substituents have been shown to increase the reactivity of sydnones in bioorthogonal cycloaddition reactions. The electron-withdrawing nature of the fluorine and bromine atoms in this compound could potentially be harnessed to modulate the reactivity of a bioorthogonal functional group attached to the chromanone core.

Future research could focus on synthesizing derivatives of this compound that incorporate a bioorthogonal handle, such as an azide, alkyne, or tetrazine. These probes could then be used in a variety of bioorthogonal ligation reactions, including the strain-promoted azide-alkyne cycloaddition (SPAAC) or the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene. nih.govresearchgate.net The chromanone core itself could serve as a reporting moiety, for example, through a fluorogenic reaction where the fluorescence is turned on upon successful ligation. The development of such chromanone-based bioorthogonal probes would expand the toolkit of chemical biologists for labeling and imaging biomolecules in living cells.

Advanced Materials Science Applications

The unique electronic properties of halogenated organic compounds make them attractive candidates for applications in materials science, particularly in the field of organic electronics. The introduction of halogen atoms, especially fluorine, into an organic molecule can significantly alter its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects its charge injection and transport properties. researchgate.net

Fluorinated and other halogenated organic semiconductors have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netresearchgate.netresearchgate.netrsc.orgscispace.comdlr.de The substitution of pentacene (B32325) with halogens such as fluorine and bromine has been shown to tune the color of light emitted from an OLED. researchgate.net Given that this compound possesses both fluorine and bromine atoms, it is conceivable that this compound or its derivatives could exhibit interesting optoelectronic properties.

Future research could explore the synthesis of conjugated polymers or small molecules incorporating the this compound moiety. The photophysical and electronic properties of these new materials could be investigated to assess their potential as emitters, charge transport materials, or semiconductors in electronic devices. The combination of the rigid chromanone scaffold with the electronic influence of the halogen atoms could lead to the development of novel materials with tailored properties for advanced applications.

Challenges and Opportunities in the Synthesis and Application of Halogenated Chroman-4-ones

While the halogenated chroman-4-one scaffold holds significant promise, there are both challenges and opportunities associated with its synthesis and application.

Challenges:

From an application perspective, the metabolic stability and potential toxicity of halogenated compounds are important considerations, especially in the context of drug discovery. While halogenation can improve the pharmacokinetic properties of a drug, it can also lead to the formation of reactive metabolites. Therefore, a thorough evaluation of the metabolic fate of this compound and its derivatives would be necessary for their development as therapeutic agents.

Opportunities:

The chromone (B188151) and chroman-4-one scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets. nih.govnih.gov The introduction of halogen atoms can further enhance the therapeutic potential of these scaffolds by modulating their binding affinity, selectivity, and pharmacokinetic properties. mdpi.comnih.gov Halogenated natural products often exhibit enhanced biological activity. nih.gov There is a significant opportunity to explore the biological activity of this compound and its derivatives against a wide range of therapeutic targets, including enzymes, receptors, and ion channels.

The dual halogenation of this compound also provides synthetic handles for further functionalization through cross-coupling reactions, allowing for the creation of a diverse library of compounds for biological screening. The enzymatic generation of carbon-halogen bonds is also an emerging area that could offer new, more sustainable routes to these compounds. rsc.org The combination of the privileged chromanone core with the unique properties of halogen atoms presents a wealth of opportunities for the discovery of new drugs and functional materials.

常见问题

Q. What are the common synthetic routes for preparing 5-Bromo-7-fluorochroman-4-one, and how can researchers optimize reaction conditions for higher yields?

- Methodological Answer : The synthesis typically involves bromination and fluorination of chroman precursors. A widely used route starts with a chroman-4-one scaffold, where bromine and fluorine are introduced via electrophilic aromatic substitution or halogenation under controlled conditions. For optimization, researchers should adjust parameters such as temperature (e.g., 0–5°C for bromination), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of halogenating agents (e.g., NBS for bromination). Catalytic systems like Lewis acids (e.g., FeCl₃) may improve regioselectivity. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the positions of bromine and fluorine on the chroman ring. For example, ¹H NMR can identify coupling patterns between aromatic protons and halogen atoms, while ¹³C NMR distinguishes carbonyl (C4) and quaternary carbons. Mass spectrometry (HRMS) validates the molecular formula (C₉H₆BrFO₂), and infrared (IR) spectroscopy confirms the ketone group (C=O stretch at ~1700 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry or crystal packing .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Initial screens should focus on enzyme inhibition (e.g., kinases, oxidases) or antimicrobial activity. Use in vitro assays such as:

- Kinase Inhibition : Measure IC₅₀ values via fluorescence-based ATP competition assays.

- Antimicrobial Testing : Perform broth microdilution to determine MIC against Gram-positive/negative bacteria.

- Cytotoxicity : Assess cell viability (e.g., MTT assay) in human cell lines (e.g., HEK-293). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate runs .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions or compound purity. To resolve these:

- Standardize Protocols : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).

- Validate Purity : Re-analyze batches via HPLC (>95% purity) and confirm absence of degradation products.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., pH, temperature). Cross-reference with structurally similar chromones (e.g., 7-bromo-chromenone) to contextualize activity trends .

Q. What strategies are recommended for designing derivatives of this compound to enhance its pharmacological profile while minimizing toxicity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies guide rational derivatization:

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at C6 to enhance electrophilicity.

- Scaffold Hybridization : Fuse with pyrrolidinone or piperazine rings to improve solubility.

- Toxicity Screening : Use in silico tools (e.g., ProTox-II) to predict hepatotoxicity and prioritize low-risk candidates. Validate with in vivo models (e.g., zebrafish) for acute toxicity (LC₅₀) .

Q. How can computational methods improve the understanding of this compound's interaction with biological targets?